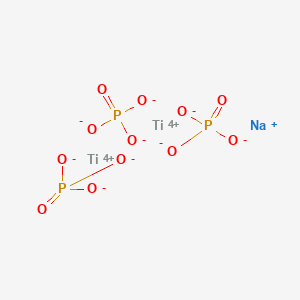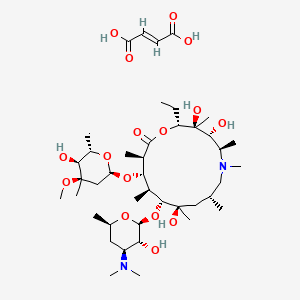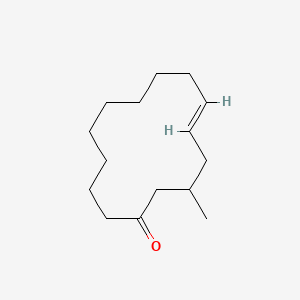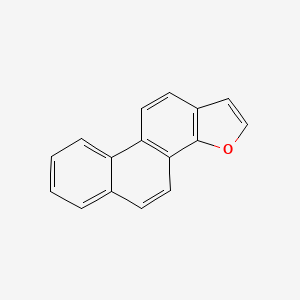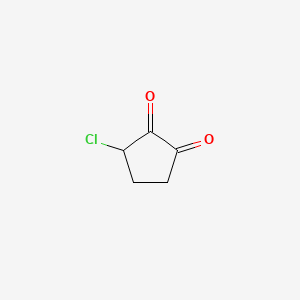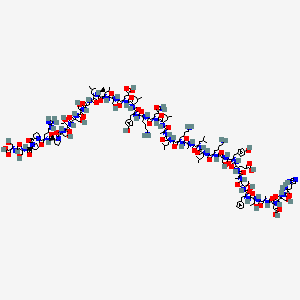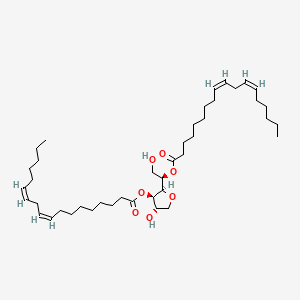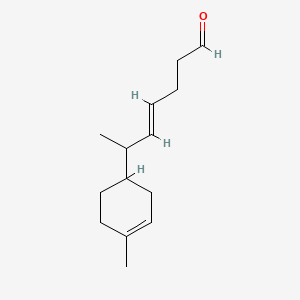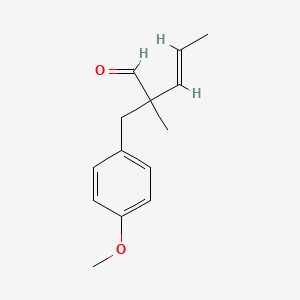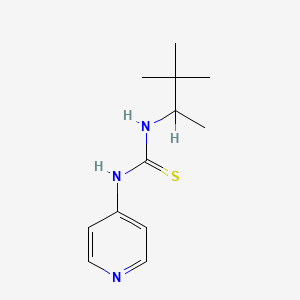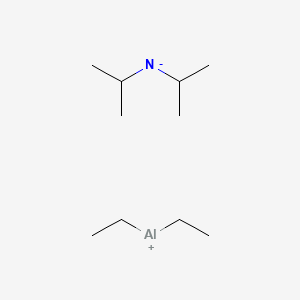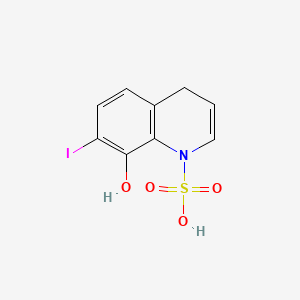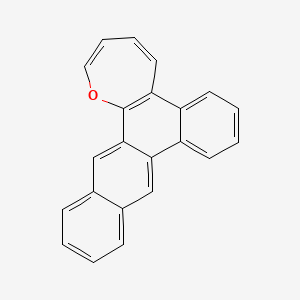
2-Isopropyl-1H-imidazole sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-1H-imidazole sulphate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-1H-imidazole sulphate typically involves the cyclization of amido-nitriles. One common method is the reaction of 2-aminobenzylalcohol with aldehydes, followed by cyclization and dehydrative aromatization to form the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization, is a common approach .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-1H-imidazole sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are frequently employed.
Major Products Formed
The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and dihydroimidazole derivatives .
Applications De Recherche Scientifique
2-Isopropyl-1H-imidazole sulphate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 2-Isopropyl-1H-imidazole sulphate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound’s effects on cellular pathways are mediated through its ability to modulate the activity of key enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole: The parent compound of the imidazole family, known for its basicity and role in various biochemical processes.
2-Methyl-1H-imidazole: Similar in structure but with a methyl group instead of an isopropyl group, leading to different chemical properties.
4,5-Diphenyl-1H-imidazole: Contains phenyl groups, making it more hydrophobic and altering its reactivity
Uniqueness
2-Isopropyl-1H-imidazole sulphate is unique due to its isopropyl group, which imparts specific steric and electronic properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of enzyme inhibitors and catalysts .
Propriétés
Numéro CAS |
93840-68-7 |
|---|---|
Formule moléculaire |
C6H12N2O4S |
Poids moléculaire |
208.24 g/mol |
Nom IUPAC |
2-propan-2-yl-1H-imidazole;sulfuric acid |
InChI |
InChI=1S/C6H10N2.H2O4S/c1-5(2)6-7-3-4-8-6;1-5(2,3)4/h3-5H,1-2H3,(H,7,8);(H2,1,2,3,4) |
Clé InChI |
XFLFLNPCZYCVHA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC=CN1.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


